molecular formula C17H18N6O2 B2637556 3-(1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034424-80-9

3-(1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2637556
CAS No.: 2034424-80-9
M. Wt: 338.371
InChI Key: LCRFYHZMDUTLLW-UHFFFAOYSA-N
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Description

3-(1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique structure combining a pyrazole ring, a piperidine ring, and a pyrido[2,3-d]pyrimidinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Construction of the Pyrido[2,3-d]pyrimidinone Core: This step involves the cyclization of a suitable precursor, often through a condensation reaction involving a pyrimidine derivative and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Studies often involve in vitro and in vivo assays to evaluate its efficacy and safety.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: shares similarities with other pyrido[2,3-d]pyrimidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(2-methylpyrazole-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-21-14(4-8-20-21)17(25)22-9-5-12(6-10-22)23-11-19-15-13(16(23)24)3-2-7-18-15/h2-4,7-8,11-12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRFYHZMDUTLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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